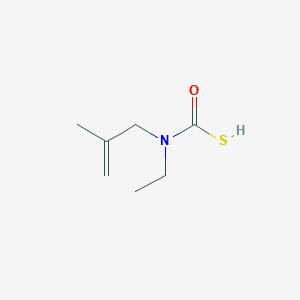

ethyl(2-methylprop-2-enyl)carbamothioic S-acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl(2-methylprop-2-enyl)carbamothioic S-acid is a chemical compound that is commonly referred to as EPTC. It is a herbicide that is used to control weeds in various crops. EPTC is a member of the thiocarbamate family of herbicides and is commonly used in corn, soybean, and potato production.

Wirkmechanismus

The mechanism of action of EPTC is through inhibition of the enzyme acetyl-CoA carboxylase (ACC). ACC is an enzyme that is involved in the synthesis of fatty acids. By inhibiting ACC, EPTC prevents the synthesis of fatty acids, which leads to the death of the plant.

Biochemical and Physiological Effects:

EPTC has been shown to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms if it enters waterways. EPTC is not persistent in soil and is broken down by microorganisms. It has a short half-life and does not accumulate in the environment.

Vorteile Und Einschränkungen Für Laborexperimente

EPTC is a widely used herbicide and has been extensively studied for its herbicidal properties. Its use in lab experiments is advantageous as it is readily available and has a well-established synthesis method. However, its use is limited to studies related to herbicidal properties and cannot be used for other applications.

Zukünftige Richtungen

For research include the development of new herbicides, the study of the mechanism of action of EPTC, and the use of EPTC in combination with other herbicides.

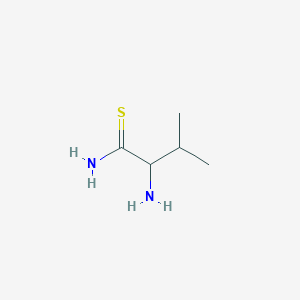

Synthesemethoden

EPTC is synthesized by reacting 2-methylpropene with carbon disulfide to form 2-methylprop-2-enyl dithiocarbamate. This is then reacted with ethanol to form ethyl(2-methylprop-2-enyl)carbamothioic S-acid. The synthesis method of EPTC is well-established and has been used for many years.

Wissenschaftliche Forschungsanwendungen

EPTC has been extensively studied for its herbicidal properties. It is commonly used in agriculture to control weeds in various crops. EPTC has been shown to be effective in controlling annual grasses and broadleaf weeds. Its use has also been studied in non-crop areas such as golf courses and parks.

Eigenschaften

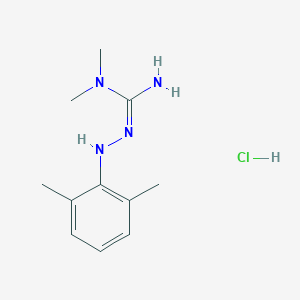

CAS-Nummer |

102450-87-3 |

|---|---|

Produktname |

ethyl(2-methylprop-2-enyl)carbamothioic S-acid |

Molekularformel |

C7H13NOS |

Molekulargewicht |

159.25 g/mol |

IUPAC-Name |

ethyl(2-methylprop-2-enyl)carbamothioic S-acid |

InChI |

InChI=1S/C7H13NOS/c1-4-8(7(9)10)5-6(2)3/h2,4-5H2,1,3H3,(H,9,10) |

InChI-Schlüssel |

KUXBWACANJWQAU-UHFFFAOYSA-N |

SMILES |

CCN(CC(=C)C)C(=O)S |

Kanonische SMILES |

CCN(CC(=C)C)C(=O)S |

Synonyme |

Carbamic acid, ethyl(2-methylallyl)thio- (6CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)